molecular formula C24H29N3O3 B12747447 8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane CAS No. 102395-44-8

8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane

Cat. No.: B12747447
CAS No.: 102395-44-8
M. Wt: 407.5 g/mol
InChI Key: XGQRKJZYLZTXPC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core comprising a piperidine ring fused to a tetrahydropyrimidinone moiety. Key structural features include:

  • 3-methyl group: Enhances steric bulk and modulates electronic properties.
  • 4-oxo group: Introduces hydrogen-bonding capacity and polarity.
  • 1-phenyl group: Provides aromatic interactions for receptor binding.
  • 8-(1-(2-Benzo-1,4-dioxanyl)ethyl) substituent: A unique bicyclic ether (benzo-1,4-dioxane) linked via an ethyl group. This group contributes to lipophilicity and may influence metabolic stability compared to other heterocyclic substituents .

The benzo-1,4-dioxane moiety is notable for its electron-rich ether oxygen atoms, which could engage in dipole-dipole interactions or act as hydrogen-bond acceptors in biological targets.

Properties

CAS No.

102395-44-8

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

8-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C24H29N3O3/c1-18(22-16-29-20-10-6-7-11-21(20)30-22)26-14-12-24(13-15-26)23(28)25(2)17-27(24)19-8-4-3-5-9-19/h3-11,18,22H,12-17H2,1-2H3

InChI Key

XGQRKJZYLZTXPC-UHFFFAOYSA-N

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)N3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Reagents/Solvents Temperature/Time Yield/Product
Cyclization Formamide Reflux, 20–48 h 1-Phenyl-4-oxo derivatives

Introduction of the Benzo-1,4-dioxanyl Ethyl Group

Alkylation at the 8-position of the spirodecane core is achieved using bromomethyl benzodioxane derivatives:

  • Example VII (US3238216A) : A mixture of 2-(bromomethyl)-1,4-benzodioxane and 1-phenyl-4-oxo-1,3,8-triazaspiro(4.5)decane reacts in 4-methyl-2-pentanone with sodium carbonate and potassium iodide. After 48 hours of reflux, the product is isolated via filtration and recrystallized from toluene.

Key Reaction Conditions:

Reactant Base/Catalyst Solvent Time/Temperature Product Purity
2-(Bromomethyl)-1,4-benzodioxane Na₂CO₃, KI 4-Methyl-2-pentanone 48 h, reflux 215.8°C melting point

Methylation at the 3-Position

The 3-methyl group is introduced via nucleophilic substitution or reductive amination:

  • Example XXX (US3238216A) : Treatment of 1-phenyl-4-oxo-8-benzyl-1,3,8-triazaspiro(4.5)decane with sodamide and N,N,N-trimethylanilinium bromide in anhydrous toluene yields the 3-methyl derivative. The product is purified via repeated azeotropic distillation and recrystallization.

Key Reaction Conditions:

Methylation Agent Solvent Temperature/Time Yield/Product
N,N,N-Trimethylanilinium bromide Toluene Reflux, 16 h 138–140.5°C melting point

Final Compound Assembly

Combining the above steps:

  • Synthesize the 1-phenyl-4-oxo-1,3,8-triazaspiro(4.5)decane core.
  • Alkylate with 2-(bromomethyl)-1,4-benzodioxane to attach the benzo-dioxanyl ethyl group.
  • Methylate the 3-position using trimethylanilinium bromide.

Optimized Protocol Summary:

Step Reaction Type Key Reagents Critical Parameters
1 Cyclization Formamide, substituted piperidines Prolonged reflux (20–48 h)
2 Alkylation 2-(Bromomethyl)-1,4-benzodioxane, KI Na₂CO₃, 4-methyl-2-pentanone
3 N-Methylation Trimethylanilinium bromide, sodamide Anhydrous toluene, reflux

Analytical Data and Characterization

  • Melting Points : Key intermediates exhibit melting points between 138–225°C, confirming structural integrity.
  • Recrystallization Solvents : Toluene, 4-methyl-2-pentanone, and ethyl acetate are preferred for purification.

Challenges and Considerations

  • Side Reactions : Prolonged reflux may lead to decomposition; strict temperature control is essential.
  • Purification : Multi-step recrystallization is required to isolate high-purity products.

Chemical Reactions Analysis

8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various derivatives with modified functional groups.

Scientific Research Applications

8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3,8-triazaspiro[4.5]decane scaffold is versatile, with modifications at the 3-, 4-, and 8-positions yielding diverse pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name 8-Substituent Key Features & Applications Pharmacological Data (If Available) Reference
Target Compound 1-(2-Benzo-1,4-dioxanyl)ethyl - Potential CNS activity (D2 antagonism) Not explicitly reported; inferred from SAR
8-(Benzofuran-3-ylmethyl) analog (Compound 25) Benzofuran-3-ylmethyl - Dopamine D2 antagonist Yield: 34%; mp: 209–210°C; NMR data provided
Spiperone (Spiroperidol) 4-(4-Fluorophenyl)-4-oxobutyl - Antipsychotic (D2/5-HT2A antagonist) Clinical use since 1969; high affinity for D2
8-(Benzo[b]thiophen-3-ylmethyl) analog (Compound 27) Benzo[b]thiophen-3-ylmethyl - Improved lipophilicity vs. benzofuran Yield: 37%; mp: 199–200°C
DDR1 Inhibitor (Compound C) Trifluoroethyl - Antifibrotic activity (DDR1 kinase inhibition) IC50 < 100 nM (estimated)

Key Observations :

Substituent Effects on Bioactivity: Benzofuran/Thiophene Derivatives: These aromatic heterocycles enhance π-π stacking with receptor pockets, as seen in dopamine D2 antagonists . Fluorinated Groups (e.g., Spiperone): Fluorine increases binding affinity via hydrophobic and electrostatic interactions, as observed in its high D2 receptor occupancy .

Synthetic Routes :

  • The target compound likely shares synthetic pathways with analogs in , involving alkylation of the spirocyclic amine with a halogenated benzo-1,4-dioxane derivative.
  • Spiperone’s synthesis uses a 4-oxobutyl linker, while DDR1 inhibitors () employ trifluoroethyl groups via Boc-deprotection strategies .

Toxicity and Solubility: A related malonate ester () exhibits an intravenous LD50 of 56 mg/kg in mice, suggesting moderate toxicity. The benzo-dioxane substituent’s lower polarity vs. Spiperone’s ketone may reduce aqueous solubility but enhance blood-brain barrier penetration .

Receptor Binding :

  • Fluorescent ligands () highlight the importance of substituent length and electronic properties in dopamine receptor binding. The benzo-dioxane group’s rigidity may confer selectivity over flexible chains in Spiperone .

Biological Activity

8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane, also known as 1,3,8-Triazaspiro(4.5)decan-4-one, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

  • Molecular Formula : C24H29N3O3
  • Molecular Weight : 407.56 g/mol
  • CAS Number : 102395-44-8

The compound features a triazole ring structure which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its pharmacological properties and potential therapeutic uses.

Pharmacological Effects

  • Antimicrobial Activity :
    • Some studies have indicated that derivatives of triazole compounds exhibit antimicrobial properties. However, specific data on this compound's efficacy against various pathogens remains limited.
  • Cytotoxicity :
    • Research has shown that the compound exhibits cytotoxic effects in vitro. The lethal dose (LD50) for intravenous administration in mice is reported to be 18 mg/kg, indicating a significant level of toxicity that warrants caution in therapeutic applications .
  • Potential Anticancer Properties :
    • Preliminary investigations suggest that compounds with similar structures may inhibit cancer cell proliferation. Further studies are needed to confirm these effects specifically for this compound.

Toxicity Profile

The toxicity of this compound has been documented primarily through animal models:

Route of ExposureSpeciesDose (mg/kg)Observed Effects
IntravenousMouse18Lethal dose

This data highlights the need for careful dosage regulation in potential therapeutic applications.

Case Studies

While comprehensive clinical studies on this specific compound are scarce, analogous compounds within the triazole family have been explored extensively:

  • Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for their anticancer properties and found promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that certain triazole compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

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